PAF Receptor Antagonism Potency: Direct Head-to-Head Comparison with WEB 2086 and Etizolam in Human Platelet Aggregation
In a direct comparative study using identical assay conditions, Israpafant (Y-24180) demonstrated substantially greater potency than WEB 2086 (Apafant) and etizolam in inhibiting PAF-induced human platelet aggregation. Israpafant achieved an IC50 of 0.84 nM, representing a 5-fold improvement over WEB 2086 (IC50 4.21 nM) and an approximately 1,188-fold improvement over etizolam (IC50 998 nM) [1]. This comparative dataset, generated within a single study under identical experimental parameters, eliminates inter-laboratory variability as a confounding factor and establishes a direct, quantifiable potency advantage for Israpafant among thienodiazepine-derived PAF antagonists.
| Evidence Dimension | Inhibition of PAF-induced human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 0.84 nM |
| Comparator Or Baseline | WEB 2086: 4.21 nM; Etizolam: 998 nM |
| Quantified Difference | 5.0× more potent than WEB 2086; 1,188× more potent than etizolam |
| Conditions | Human platelet aggregation in vitro, PAF-induced |
Why This Matters
Higher potency enables lower effective concentrations in cellular and in vivo assays, reducing the risk of off-target effects and conserving valuable compound stocks during experimental workflows.
- [1] Takehara S, Mikashima H, Muramoto Y, Terasawa M, Setoguchi M, Tahara T. Pharmacological actions of Y-24180, a new specific antagonist of platelet activating factor (PAF): II. Interactions with PAF and benzodiazepine receptors. Prostaglandins. 1990 Dec;40(6):571-83. View Source
